molecular formula C18H21Cl2NO2 B2716832 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione CAS No. 286009-45-8

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B2716832
CAS No.: 286009-45-8
M. Wt: 354.27
InChI Key: VRWPWKKRDRVORF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[45]decane-1,3-dione is a synthetic compound known for its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is unique due to the presence of both dichlorophenyl and trimethyl groups, which impart distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-11-7-17(2,3)10-18(8-11)9-15(22)21(16(18)23)14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWPWKKRDRVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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